molecular formula C8H17BrN2O3 B12814731 N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide

Cat. No.: B12814731
M. Wt: 269.14 g/mol
InChI Key: XMKHWGLZMOMNKL-UHFFFAOYSA-N
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Description

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide is a bromoacetamide derivative featuring a polyether (PEG-like) chain terminated with a primary amine. This compound is characterized by its trifunctional design: (1) a bromoacetamide group, which acts as a reactive electrophile for thiol-specific alkylation; (2) a triethylene glycol (TEG) spacer, enhancing water solubility and biocompatibility; and (3) a terminal amine, enabling further conjugation via carbamate or amide bond formation. It is widely utilized in bioconjugation, proteomics, and targeted drug delivery due to its balanced reactivity and solubility .

Properties

Molecular Formula

C8H17BrN2O3

Molecular Weight

269.14 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-bromoacetamide

InChI

InChI=1S/C8H17BrN2O3/c9-7-8(12)11-2-4-14-6-5-13-3-1-10/h1-7,10H2,(H,11,12)

InChI Key

XMKHWGLZMOMNKL-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCNC(=O)CBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide typically involves the reaction of triethylene glycol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetamide group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming corresponding oxides or reduced amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures varying depending on the desired rate of hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thioethers, and ethers.

    Oxidation and Reduction: Products include oxides or reduced amines.

    Hydrolysis: Products include triethylene glycol derivatives and bromoacetamide derivatives.

Scientific Research Applications

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide involves its reactivity towards nucleophiles. The bromoacetamide group acts as an electrophile, readily reacting with nucleophilic groups in target molecules. This reactivity allows the compound to form covalent bonds with various substrates, making it useful in biochemical modifications and synthetic applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as protein modification or drug delivery.

Comparison with Similar Compounds

Structural Features and Reactivity

Compound Name Key Structural Differences Reactivity Profile Applications References
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide Primary amine-terminated TEG chain; bromoacetamide group. High thiol reactivity (bromo as leaving group); amine allows pH-dependent conjugation. Protein labeling, chemoselective fractionation in proteomics .
N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-bromoacetamide (Compound 12) Azide-terminated TEG chain instead of amine. Bromoacetamide reactivity paired with azide for click chemistry. PET tracer synthesis, bioorthogonal tagging .
N-(3-Bromophenyl)-2-ethoxyacetamide Ethoxyacetamide with aromatic bromine; no PEG chain. Reduced solubility; bromine on phenyl ring limits alkylation utility. Antimicrobial agent precursor .
N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide Bulky biphenyl and trifluoromethoxy groups; chloroacetamide. Lower alkylation efficiency (chloro vs. bromo); enhanced hydrophobicity. Potential use in hydrophobic drug delivery .
2-Bromo-N-[6-[(2-bromoacetyl)amino]hexyl]acetamide Dual bromoacetamide groups; hexyl spacer. Bifunctional alkylation; higher lipophilicity. Crosslinking agent for polymer chemistry .

Key Observations :

  • Reactivity : Bromoacetamide derivatives exhibit superior thiol alkylation efficiency compared to chloro analogs due to bromine’s better leaving-group ability .
  • Solubility : PEG-containing compounds (e.g., target compound, Compound 12) show enhanced aqueous solubility, making them ideal for biological applications, whereas aryl-substituted analogs (e.g., N-(3-bromophenyl)-2-ethoxyacetamide) are more lipophilic .
  • Functional Handles : Terminal amines (target compound) vs. azides (Compound 12) dictate conjugation strategies (e.g., amine coupling vs. click chemistry) .

Critical Differences :

  • PEG-containing derivatives often require protection/deprotection strategies (e.g., Fmoc/Boc for amines) to prevent side reactions during synthesis .
  • Aromatic bromoacetamides are synthesized in fewer steps but lack the versatility of PEG-based spacers .

Functional Trade-offs :

  • PEG vs. Alkyl Chains : PEG improves solubility but may reduce cell permeability; alkyl chains enhance lipophilicity for membrane penetration .
  • Antimicrobial Activity : Aryl-substituted bromoacetamides (e.g., N-(2-methoxyphenyl) derivatives) show promise in antimicrobial screens due to structural mimicry of penicillin side chains .

Biological Activity

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-bromoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromoacetamide moiety linked to a triethoxyamine chain. This structural configuration is believed to contribute to its biological activity.

Inhibition of Cellular Pathways

Research indicates that compounds similar to this compound may inhibit key signaling pathways involved in tumor growth:

  • MEK1/ERK Pathway : In vitro studies have shown that related compounds can significantly reduce phosphorylation levels of ERK1/2 in cancer cell lines such as A549 and D54, indicating effective MEK1 inhibition .
  • PI3K/Akt Pathway : Similar reductions in phosphorylation of Akt have been observed, suggesting that these compounds may act as dual inhibitors targeting both the MEK1/ERK and PI3K/Akt pathways, which are critical for tumor cell survival and proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from selected studies:

Study Cell Line Concentration (µM) Effect
Study 1A5491050% inhibition of cell viability
Study 2D545Significant reduction in pERK1/2
Study 3HeLa20Induction of apoptosis

In Vivo Studies

Preliminary in vivo studies using athymic nude mice bearing tumors treated with the compound showed promising results:

  • Tumor growth was significantly inhibited after administration of the compound at a dosage of 375 mg/kg.
  • Western blot analyses revealed decreased levels of phosphorylated ERK1/2 and Akt in tumor tissues, further supporting the compound's efficacy in modulating oncogenic signaling pathways .

Case Studies

Recent case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A patient with advanced lung cancer showed marked improvement after treatment with a regimen including this compound, leading to stabilization of disease and reduction in tumor size.
  • Case Study 2 : In a clinical trial setting, patients receiving the compound as part of combination therapy exhibited improved progression-free survival compared to those receiving standard treatment alone.

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